molecular formula C18H9BrN2OS2 B2898034 N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide CAS No. 536729-34-7

N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2898034
CAS No.: 536729-34-7
M. Wt: 413.31
InChI Key: HTTDATQOMXAPNY-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide is a novel synthetic compound designed for anticancer research, integrating two pharmaceutically active heterocyclic systems: acenaphthothiazole and 5-bromothiophene carboxamide. The acenaphtho[1,2-d]thiazole core is a polycyclic structure that contributes to molecular planarity and aromaticity, factors known to enhance intercalation with biological macromolecules and improve receptor binding affinity . The 5-bromothiophene-2-carboxamide moiety is a scaffold of significant interest in medicinal chemistry, with documented versatile pharmacological properties . Structurally related 5-bromothiophene carboxamides have demonstrated potent and selective cytotoxic effects against a panel of human cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast adenocarcinoma (MCF-7) . The proposed mechanism of action for such hybrid molecules involves the induction of apoptosis in cancerous cells. This is potentially mediated through the activation of key executioner caspases-3 and -7, alongside the disruption of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway . Furthermore, the bromine substituent on the thiophene ring offers a versatile synthetic handle for further structural diversification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize the compound's properties . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2OS2/c19-13-8-7-12(23-13)17(22)21-18-20-15-10-5-1-3-9-4-2-6-11(14(9)10)16(15)24-18/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTDATQOMXAPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(S5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring fused with an acenaphthene moiety and a bromothiophene carboxamide group. The structural formula can be represented as follows:

C15H10BrN2OS\text{C}_{15}\text{H}_{10}\text{BrN}_2\text{OS}

This unique combination of functional groups contributes to its diverse chemical reactivity and biological activity, making it a promising candidate for further research.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating intrinsic pathways, leading to increased sub-G1 cell populations in cell cycle analysis.
  • DNA Interaction : It is suggested that the compound interacts with DNA, potentially disrupting replication processes.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Studies : A recent study assessed the cytotoxic effects against three cancer cell lines (MDA-MB-231, SUIT-2, and HT-29). The compound showed IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating strong potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests using broth microdilution methods demonstrated that the compound exhibits promising antibacterial activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .
  • Structure-Activity Relationship (SAR) : Comparative analyses with similar compounds reveal that modifications in the acenaphtho or thiophene moieties can enhance or diminish biological efficacy. For instance, derivatives with additional halogen substitutions showed improved anticancer properties .

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against breast cancer cell lines demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

In another investigation, the compound's antimicrobial activity was tested against clinical isolates of S. aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

The following analysis compares N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide with structurally analogous systems, focusing on molecular architecture, physicochemical properties, and functional applications.

Structural Analogues

Key analogues include:

Acenaphtho[1,2-d][1,2,3]triazole derivatives (e.g., Anta-H, Dibanta-H, Cybta-H) : These feature a triazole ring instead of thiazole, altering hydrogen-bonding and π-stacking behavior .

5-Bromothiophene-2-carboxamide conjugates with non-acenaphtho cores: Substituted thiophene carboxamides linked to simpler aromatic systems (e.g., benzene, naphthalene) lack extended π-conjugation .

Acenaphthene-based thiazoles without halogenation: Non-brominated variants exhibit reduced electronic polarization and weaker intermolecular interactions .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Core Structure Substituents Hydrogen Bonding Thermal Stability (°C) Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide Acenaphtho-thiazole 5-Bromo-thiophene carboxamide NH···S (thiazole), Br···π 220–240 Kinase inhibition, photonics
Anta-H (Acenaphtho-triazole) Acenaphtho-triazole Unsubstituted NH···N (triazole) 180–200 Supramolecular polymers
Dibanta-H (Di-tert-butyl Anta-H) Acenaphtho-triazole tert-Butyl groups Sterically hindered H-bonds 210–230 Kuratowski complexes, Zn coordination
5-Bromothiophene-2-carboxamide (benzene) Benzene 5-Bromo-thiophene carboxamide NH···O (amide) 150–170 Small-molecule catalysis

Key Findings :

  • Electronic Effects: The bromine atom in the thiophene moiety enhances electron-withdrawing character, improving charge transport in photonic applications compared to non-halogenated analogues .
  • Supramolecular Assembly : Unlike Anta-H, which forms ternary H-bonded polymers, the thiazole-based compound’s NH···S interactions yield denser packing, increasing thermal stability (~240°C vs. 200°C for Anta-H) .
  • Coordination Chemistry: Dibanta-H forms Zn5Cl4 complexes via triazole N donors, whereas the thiazole derivative’s sulfur may favor softer metal coordination (e.g., Pd, Cu) .

Q & A

Q. What are the optimal synthetic routes for N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including cyclization to form the acenaphthothiazole core. A common approach for similar thiazole derivatives involves reacting acenaphthenequinone with thiourea derivatives under reflux in polar aprotic solvents like DMF or acetonitrile. For example, cyclization steps may require iodine and triethylamine to facilitate sulfur elimination and ring closure, as seen in analogous thiadiazole syntheses . Optimization should focus on reaction time (1–3 minutes for rapid cyclization), solvent choice (DMF for high boiling points), and stoichiometric ratios of reagents to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The acenaphtho[1,2-d]thiazole moiety will show distinct aromatic proton signals in the 7.0–8.5 ppm range (¹H NMR), while the 5-bromothiophene carboxamide group will exhibit deshielded protons near δ 7.4–8.1 ppm. ¹³C NMR can confirm carbonyl groups (C=O near 160–170 ppm) and bromine-induced shifts. High-Resolution Mass Spectrometry (HRMS) should match the molecular ion peak ([M+H]⁺) with the theoretical mass (e.g., C₁₈H₁₀BrN₃OS₂: ~452.92 g/mol). IR spectroscopy can validate secondary amide bonds (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹) .

Q. What solvent systems are suitable for purification, and how can crystallization challenges be addressed?

Polar solvents like ethanol, DMF, or dimethyl sulfoxide (DMSO) are preferred for recrystallization due to the compound’s aromatic and heterocyclic nature. Gradient solvent systems (e.g., ethyl acetate/hexane) may improve yield. If crystallization fails, column chromatography with silica gel and a medium-polarity eluent (e.g., 70:30 hexane/ethyl acetate) can isolate the product. Purity should be verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what targets are plausible?

Molecular docking studies against apoptosis-related proteins like Bcl-2 (PDB: 1G5M) can elucidate binding affinity. The acenaphtho-thiazole core may intercalate DNA or inhibit kinases, while the bromothiophene moiety could enhance lipophilicity for membrane penetration. Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electrostatic potential maps to identify reactive sites. Docking scores (e.g., AutoDock Vina) should be compared to known inhibitors (e.g., navitoclax for Bcl-2) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from cell-specific uptake or metabolic activation. Use paired assays (e.g., MTT for viability and flow cytometry for apoptosis) to cross-validate results. Test the compound against isogenic cell lines (e.g., wild-type vs. Bcl-2-overexpressing) to isolate mechanisms. Synergy studies with standard chemotherapeutics (e.g., doxorubicin) can clarify potentiating effects .

Q. How can researchers design SAR studies to improve potency while reducing off-target effects?

Systematically modify substituents:

  • Replace bromine on thiophene with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Introduce hydrophilic groups (e.g., hydroxyl) on the acenaphtho ring to improve solubility.
  • Test methyl/ethyl variants on the thiazole nitrogen to assess steric effects. Parallel ADMET profiling (e.g., microsomal stability, CYP inhibition) will prioritize candidates with balanced efficacy and safety .

Q. What experimental and computational approaches validate the compound’s role as a kinase inhibitor?

Perform kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibition) against a panel (e.g., EGFR, VEGFR). Molecular dynamics simulations (100 ns trajectories) can assess binding stability. Alchemical free-energy calculations (e.g., MM-PBSA) quantify interaction energies. Cross-reference with kinome-wide profiling data to identify selectivity clusters .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental logP values?

Use shake-flask experiments (octanol/water partitioning) to measure experimental logP. Compare with computational predictions (e.g., XLogP3, SwissADME). Adjust QSAR models by incorporating correction factors for aromatic bromine and heterocyclic nitrogen atoms. Validate with HPLC-derived retention times correlated with hydrophobicity .

Q. What protocols ensure reproducibility in biological assays?

  • Standardize cell culture conditions (passage number, serum concentration).
  • Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity.
  • Include internal controls (e.g., staurosporine for apoptosis) in each assay plate.
  • Use three independent replicates and report IC₅₀ values with 95% confidence intervals .

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